N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide
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Overview
Description
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide is a complex organic compound with a molecular formula of C24H20INO5 It is characterized by the presence of an iodinated benzoyl group, a dihydro-1,4-benzodioxin ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide typically involves multiple steps. One common approach starts with the preparation of 2-iodobenzoyl chloride, which is then reacted with a dihydro-1,4-benzodioxin derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deiodinated or reduced derivatives.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The iodinated benzoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dihydro-1,4-benzodioxin ring and phenoxyacetamide moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[7-(2-Iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide
- N-[7-(2-Iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]butanamide
- 1-(2-Iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde
Uniqueness
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodinated benzoyl group enhances its reactivity and potential for forming strong interactions with biological targets, setting it apart from similar compounds .
Properties
Molecular Formula |
C23H18INO5 |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H18INO5/c24-18-9-5-4-8-16(18)23(27)17-12-20-21(29-11-10-28-20)13-19(17)25-22(26)14-30-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2,(H,25,26) |
InChI Key |
LOCGARVKSJWDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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